N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C20H24N4O3S and a molecular weight of 400.5. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit significant bioactive properties, including antiviral, antidiabetic, antimicrobial, antibacterial, anticancer, anti-inflammatory, and protein kinase inhibitory activities .
Mode of Action
For instance, some quinoxaline derivatives have been shown to inhibit enzymes like alpha-glucosidase and alpha-amylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the quinoxaline core through the condensation of o-phenylenediamine with a suitable diketone . The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the isopropoxypropyl and benzenesulfonamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide include other quinoxaline derivatives such as:
Quinoxaline: The parent compound with a benzopyrazine structure.
Quinazoline: A similar heterocyclic compound with a benzopyrimidine structure.
Phthalazine: Another nitrogen-containing heterocycle with a benzopyridazine structure.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxypropyl and benzenesulfonamide groups enhances its solubility, stability, and bioactivity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-15(2)27-14-8-13-21-19-20(23-18-12-7-6-11-17(18)22-19)24-28(25,26)16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPLHMZMXGMZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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